molecular formula C10H8IN B3318303 4-Iodo-2-methylquinoline CAS No. 99361-09-8

4-Iodo-2-methylquinoline

Cat. No. B3318303
CAS RN: 99361-09-8
M. Wt: 269.08 g/mol
InChI Key: UMTOUWVZVGPKOG-UHFFFAOYSA-N
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Description

4-Iodo-2-methylquinoline is an intermediate for the synthesis of 4-Amino-1-[10-[(2-methyl-4-quinolyl)amino]decyl]quinaldinium Iodide Hydriodide . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Biodegradation Studies

Research on the biodegradation of methylquinolines, which are structurally related to 4-Iodo-2-methylquinoline, has shown significant progress. For instance, a study by Sutton et al. (1996) demonstrated the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This bacterium utilized 4-methylquinoline as a carbon and energy source, highlighting its potential application in environmental remediation of N-heterocyclic aromatic compounds found in groundwater due to hydrocarbons used in coal gasification and wood treatment processes (Sutton et al., 1996).

Synthesis of Alkaloids and Other Compounds

In the field of medicinal chemistry, the synthesis of various derivatives and analogs of methylquinolines, including this compound, has been explored. Pitchai et al. (2009) described a method for synthesizing a methyl derivative of an alkaloid using 4-Hydroxy-2-methylquinoline. This derivative serves as a DNA intercalating agent, indicating potential applications in the study of DNA interactions and possibly in drug development (Pitchai, Mohan, & Gengan, 2009).

Catalysis and Chemical Reactions

The use of this compound in catalysis and chemical synthesis has been documented. A study by Rubio and Pizzano (2010) explored the application of phosphine-phosphite ligands in the iridium-catalyzed enantioselective hydrogenation of 2-Methylquinoline, demonstrating the compound's relevance in asymmetric synthesis and catalysis (Rubio & Pizzano, 2010).

Spectroscopic and Computational Studies

Spectroscopic and computational studies of methylquinolines provide insights into their electronic properties and interactions. Pourmousavi et al. (2016) conducted a comprehensive study on 2-methyl-4-quinolinol (a compound related to this compound), including synthesis, spectroscopic investigations, and computational studies. These studies are crucial for understanding the molecular behavior and potential applications of such compounds in various scientific fields (Pourmousavi et al., 2016).

Antimicrobial Applications

The antimicrobial potential of methylquinoline derivatives has been investigated, indicating possible applications in the development of new antimicrobial agents. For example, a study on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogs suggested their use in creating natural preservatives against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Safety and Hazards

4-Iodo-2-methylquinoline should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

Future Directions

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Mechanism of Action

Target of Action

4-Iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of quinoline derivatives are often metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions are involved in various biological processes, and their interaction with quinoline derivatives can influence these processes.

Mode of Action

Quinoline derivatives are known to form covalent complexes with metal ions . This interaction can lead to changes in the biochemical processes involving these ions.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents used in the process . These properties could potentially influence the ADME properties of this compound.

Result of Action

2-methylquinoline and its derivatives have shown substantial biological activities , suggesting that this compound could also have significant biological effects.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions . These conditions could potentially influence the action, efficacy, and stability of this compound in different environments.

properties

IUPAC Name

4-iodo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOUWVZVGPKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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